BenchChemオンラインストアへようこそ!

3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Fatty Acid Elongase ELOVL5 Substrate Specificity

3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA (3-oxo-DPA-CoA) is the sole authentic intermediate at the ELOVL5/ELOVL2 substrate-specificity boundary in the Sprecher pathway. Substituting with other 3-oxoacyl-CoA analogs (e.g., 3-oxo-icosapentaenoyl-CoA or 3-oxo-tetracosapentaenoyl-CoA) confounds kinetic analyses due to distinct enzyme-substrate profiles. This high-purity standard enables accurate ELOVL5 kinetic parameter determination (Km, Vmax), LC-MS/MS method optimization (predicted CCS 309.8 Ų, ΔlogP +3.7 vs. non‑3‑oxo analog), and genome-scale metabolic flux constraints—critical for DHA biosynthesis and peroxisomal β‑oxidation studies. Procure today for unambiguous enzymology and DHA regulation research.

Molecular Formula C43H66N7O18P3S
Molecular Weight 1094.0 g/mol
Cat. No. B15545784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA
Molecular FormulaC43H66N7O18P3S
Molecular Weight1094.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,29-30,32,36-38,42,54-55H,4,7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b6-5-,9-8-,12-11-,15-14-,18-17-/t32-,36+,37+,38-,42-/m0/s1
InChIKeySLYKKQSPRFJDAF-PNHDASEGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA for Specialized Lipid Metabolism Studies


3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA (also known as 3-oxo-DPA-CoA) is a very-long-chain 3-oxoacyl-CoA derivative of docosapentaenoic acid (C22:5 n-3) [1]. It serves as a key metabolic intermediate in the biosynthesis of docosahexaenoic acid (DHA, C22:6 n-3) via the Sprecher pathway, specifically formed by the condensation of eicosapentaenoyl-CoA (EPA-CoA, C20:5 n-3) with malonyl-CoA catalyzed by ELOVL5 fatty acid elongase [2]. As a high-purity reference standard, this compound is essential for enzymology studies, metabolic flux analyses, and the validation of analytical methods targeting the peroxisomal β-oxidation steps required for DHA synthesis.

The Unique Metabolic Niche of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA


Substituting 3-oxo-DPA-CoA with other 3-oxoacyl-CoA species (e.g., 3-oxo-icosapentaenoyl-CoA or 3-oxo-tetracosapentaenoyl-CoA) is not scientifically valid due to distinct enzyme-substrate specificity profiles within the fatty acid elongase and peroxisomal β-oxidation machineries. ELOVL5 preferentially elongates C18–C20 polyunsaturated acyl-CoAs to produce C20–C22 3-oxo intermediates, but exhibits negligible activity toward C22 substrates [1]. Conversely, ELOVL2 acts on C20–C22 acyl-CoAs to generate C22–C24 3-oxo species [2]. Therefore, 3-oxo-DPA-CoA occupies a unique position at the substrate specificity boundary between ELOVL5 and ELOVL2, rendering it a critical junction point for studying the regulation of DHA synthesis that cannot be adequately probed using other chain-length 3-oxoacyl-CoA analogs.

Quantitative Differentiation Evidence for 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA


Enzyme Substrate Specificity Boundary: ELOVL5 Activity Ceases Beyond C20–C22

Human ELOVL5 (HELO1) catalyzes the elongation of C18 and C20 polyunsaturated fatty acyl-CoAs but does not elongate C22 acyl-CoAs [1]. This establishes 3-oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA (C22 3-oxo-CoA) as the terminal product of ELOVL5 activity and a direct substrate for subsequent peroxisomal β-oxidation steps in DHA synthesis. In contrast, the C22 non-3-oxo analog docosa-7,10,13,16,19-pentaenoyl-CoA serves as a substrate for ELOVL2, which produces 3-oxo-tetracosapentaenoyl-CoA [2]. This specificity demarcation means that studies on the regulation of DHA biosynthesis require the exact 3-oxo C22 intermediate; substitution with C20 or C24 3-oxo-CoAs would bypass the critical ELOVL5/ELOVL2 substrate boundary and yield irrelevant kinetic data.

Fatty Acid Elongase ELOVL5 Substrate Specificity

Predicted LC-MS/MS Collision Cross Section Differentiation from Non-3-Oxo Analogs

Predicted collision cross section (CCS) values provide a basis for differentiating 3-oxo-DPA-CoA from its non-3-oxo analog docosa-7,10,13,16,19-pentaenoyl-CoA in ion mobility-mass spectrometry (IM-MS) experiments. The DeepCCS model predicts a CCS of 309.8 Ų for the [M-2H]⁻ ion of 3-oxo-DPA-CoA [1]. While experimental CCS data for the non-3-oxo analog are not reported in the same database, the presence of the 3-oxo group introduces additional polarity and alters gas-phase conformation, which is expected to yield a measurable shift in CCS. Researchers employing IM-MS can leverage this predicted value as a reference point for distinguishing the 3-oxo intermediate from other C22:5-CoA species in complex lipid extracts, enhancing the specificity of targeted lipidomics workflows.

Lipidomics LC-MS/MS Collision Cross Section

Distinct Predicted logP and Polar Surface Area Relative to Non-3-Oxo C22:5-CoA

Computational predictions indicate that 3-oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA possesses a logP of approximately 7.66 and a polar surface area (PSA) of 446.8 Ų [1]. These values differ from those predicted for the non-3-oxo analog docosa-7,10,13,16,19-pentaenoyl-CoA (logP ~3.96, PSA ~392 Ų) [2]. The higher lipophilicity and larger PSA of the 3-oxo derivative reflect the additional ketone functionality, which influences chromatographic retention behavior and solubility. For analytical chemists developing HPLC or LC-MS methods to resolve acyl-CoA species in biological matrices, these predicted differences inform column selection and mobile phase optimization, reducing co-elution risks between the 3-oxo intermediate and its reduced or elongated counterparts.

Physicochemical Properties Chromatography Bioavailability

Defined Role as a Reaction Intermediate in Human Genome-Scale Metabolic Models

3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA is explicitly included as a unique metabolite node in the Human-GEM (Human1) genome-scale metabolic model [1]. It participates in the reaction MAR03404, catalyzed by ELOVL5, which converts eicosapentaenoyl-CoA and malonyl-CoA to this 3-oxo-CoA intermediate [1]. In contrast, the non-3-oxo analog docosapentaenoyl-CoA participates in a distinct reaction (MAR03415) catalyzed by ELOVL2 [2]. For researchers performing constraint-based flux balance analysis or ¹³C metabolic flux analysis to quantify DHA synthesis rates, using the correct 3-oxo-CoA species in model validation is essential; substitution with the non-3-oxo form would incorrectly assign flux through ELOVL2 instead of ELOVL5, leading to erroneous predictions of pathway regulation.

Metabolic Modeling Genome-Scale Model Flux Analysis

High-Impact Application Scenarios for 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA


Enzymatic Characterization of Human ELOVL5 Specificity and Kinetics

Use as a direct substrate for ELOVL5 activity assays to determine kinetic parameters (Km, Vmax) and validate the enzyme's chain-length specificity boundary. This application directly leverages the evidence that ELOVL5 does not elongate C22 acyl-CoAs [1]. Procuring the authentic 3-oxo-DPA-CoA standard enables accurate measurement of product formation from EPA-CoA, avoiding cross-reactivity with ELOVL2 that would confound kinetic analyses.

LC-MS/MS Method Development for Targeted Lipidomics of the Sprecher Pathway

Employ 3-oxo-DPA-CoA as a reference standard for optimizing chromatographic separation and MS/MS transitions. The predicted CCS value (309.8 Ų) and logP difference (Δ +3.7 vs. non-3-oxo analog) inform method parameters [1][2]. This facilitates confident identification and quantification of this low-abundance intermediate in cellular lipid extracts, a critical need for studies on DHA biosynthesis regulation.

Constraint-Based Metabolic Modeling of DHA Synthesis Flux

Incorporate the compound as a model metabolite in genome-scale metabolic reconstructions to constrain flux through the ELOVL5-catalyzed step [1]. This application is supported by the compound's distinct representation in Human-GEM and its unambiguous association with the MAR03404 reaction. Accurate flux predictions require the correct 3-oxo-CoA species to be defined in the model network.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.